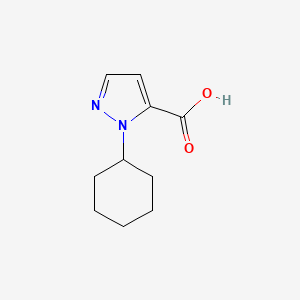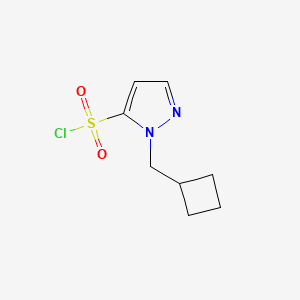
1-(cyclobutylmethyl)-1H-pyrazole-5-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(cyclobutylmethyl)-1H-pyrazole-5-sulfonyl chloride” is likely to be an organic compound containing a pyrazole ring, a sulfonyl chloride group, and a cyclobutylmethyl group. Pyrazole is a heterocyclic compound characterized by a 5-membered ring with two nitrogen atoms. Sulfonyl chloride groups are functional groups with the structure R-SO2-Cl, where R is an organic group . Cyclobutylmethyl is a group consisting of a cyclobutane (a four-membered carbon ring) attached to a methyl group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the sulfonyl chloride group, and the cyclobutylmethyl group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The sulfonyl chloride group is typically very reactive and can undergo substitution reactions with nucleophiles . The pyrazole ring might participate in various reactions depending on its substitution pattern .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Fluorescent Probes in Chemical Biology
Fluorescent probes play a crucial role in chemical biology, enabling the visualization and study of biomolecules. Cyclobutyl chloride, when appropriately modified, can serve as a precursor for fluorescent probes. These probes are powerful tools for subcellular localization studies, drug discovery, and understanding bioactive compound mechanisms . Researchers can synthesize derivatives of cyclobutyl chloride with fluorophores, allowing them to track specific molecules within cells.
Nonlinear Chemical Systems: Iodine Clock Reactions
While less common, cyclobutyl chloride derivatives have been explored in nonlinear chemical systems. For example, they may participate in iodine clock reactions, which exhibit fascinating dynamics and time-dependent behavior. Understanding these systems can lead to insights in self-assembly and reaction kinetics .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(cyclobutylmethyl)pyrazole-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S/c9-14(12,13)8-4-5-10-11(8)6-7-2-1-3-7/h4-5,7H,1-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHAVZXYXJBGDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C(=CC=N2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclobutylmethyl)-1H-pyrazole-5-sulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide](/img/structure/B2453783.png)


![(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone](/img/structure/B2453788.png)
![ethyl 2-(5-bromothiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2453789.png)
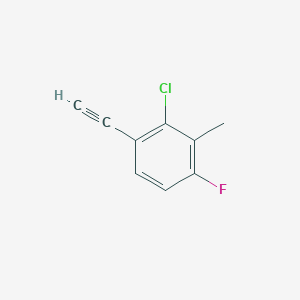
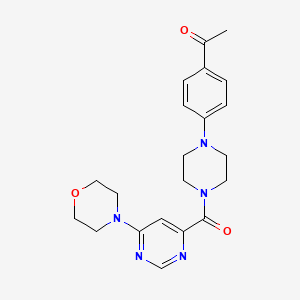

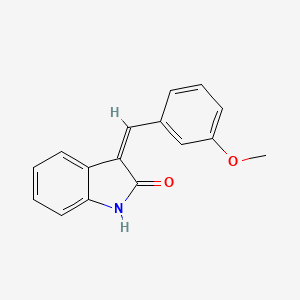
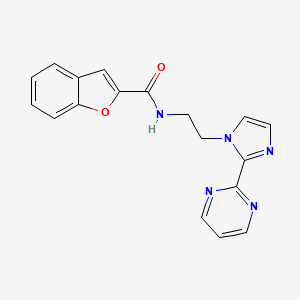
![N-[4-(2-amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2453799.png)
![2-Chloro-1-(7,7-dimethyl-6,8-dihydro-4H-furo[3,2-c]azepin-5-yl)propan-1-one](/img/structure/B2453801.png)
![2-Chloro-N-[(1-methylindazol-6-yl)methyl]propanamide](/img/structure/B2453802.png)
